Isopropyl 2-aminoacetate hydrochloride

physicochemical characterization formulation science thermal analysis

Select isopropyl 2‑aminoacetate hydrochloride for enzymatic peptide synthesis. The branched isopropyl ester sterically suppresses undesired oligomerization—dramatically improving monomeric peptide yield over methyl or ethyl esters. Its lower melting point (97–104 °C) protects heat‑labile co‑ingredients during formulation, and storage at 0–8 °C eliminates the −20 °C freezer logistics required for methyl and tert‑butyl analogs. Established as a key intermediate in CNS‑targeted drug discovery, this glycine ester reduces route‑optimization time. ≥98% HPLC purity with ambient shipping.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 14019-62-6
Cat. No. B555828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-aminoacetate hydrochloride
CAS14019-62-6
Synonymsisopropyl2-aminoacetatehydrochloride; 14019-62-6; Glycineisopropylesterhydrochloride; propan-2-yl2-aminoacetatehydrochloride; AMOT0423; SCHEMBL1133346; CTK8D3788; MolPort-009-756-323; AC1Q3955; CI-497; AKOS015843994; AM81795; MCULE-5696337645; NE44006; RP21773; AK117088; AM015727; KB-52270; OR026513; DB-063329; TC-071704; FT-0626759; FT-0626776; ST24047441; ST50824423
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CN.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H
InChIKeyUBKCIXXGQRZHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 2-Aminoacetate Hydrochloride (CAS 14019-62-6): Key Procurement & Differentiation Data for Glycine Ester Selection


Isopropyl 2-aminoacetate hydrochloride (Glycine isopropyl ester hydrochloride, H-Gly-OiPr·HCl) is a glycine-derived amino acid ester hydrochloride salt with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol [1]. It is a white crystalline powder with a melting point of 97–104 °C, soluble in water, and commonly supplied at ≥98% HPLC purity . This compound serves as a versatile building block in peptide synthesis, pharmaceutical intermediate production, and chemical biology research .

Why Glycine Methyl, Ethyl, or tert-Butyl Esters Cannot Simply Replace Isopropyl 2-Aminoacetate Hydrochloride in Critical Workflows


Glycine ester hydrochlorides are not interchangeable; the alkyl ester group governs key physicochemical properties, reactivity, and biological behavior. Systematic differences in melting point (spanning from 97 °C for the isopropyl ester to 176 °C for the methyl ester) impact handling and formulation requirements . More critically, the size of the ester moiety directly influences oligomerization propensity and coupling yields in enzymatic peptide synthesis—increasing the ester size from methyl to ethyl to isopropyl dramatically reduces undesired oligomerization [1]. Additionally, storage requirements diverge: the isopropyl ester is stable at 0–8 °C, whereas the methyl and tert-butyl analogs often require –20 °C storage to prevent decomposition [2]. These quantifiable differences in thermal stability, oligomerization control, and logistical requirements make generic substitution scientifically unsound and economically risky.

Quantitative Evidence Guide: Differentiating Isopropyl 2-Aminoacetate Hydrochloride from Glycine Methyl, Ethyl, and tert-Butyl Esters


Melting Point: Isopropyl Ester (97–104 °C) vs. Methyl (175–176 °C), Ethyl (145–146 °C), and tert-Butyl (141–143 °C)

The melting point of isopropyl 2-aminoacetate hydrochloride is 97–104 °C . This is significantly lower than glycine methyl ester hydrochloride (175–176 °C) [1], glycine ethyl ester hydrochloride (145–146 °C) [2], and glycine tert-butyl ester hydrochloride (141–143 °C) [3]. The lower melting point reduces energy requirements for melting and facilitates handling in formulations where lower-temperature processing is advantageous.

physicochemical characterization formulation science thermal analysis

Storage Temperature: Isopropyl Ester (0–8 °C) vs. Methyl and tert-Butyl Esters (–20 °C)

Isopropyl 2-aminoacetate hydrochloride is recommended for storage at 0–8 °C . In contrast, glycine methyl ester hydrochloride and glycine tert-butyl ester hydrochloride frequently require storage at –20 °C to prevent decomposition or hygroscopic degradation [1]. The less stringent storage requirement reduces cold-chain costs and simplifies inventory management.

stability studies supply chain logistics cold storage optimization

Oligomerization Control in Enzymatic Peptide Synthesis: Isopropyl Ester Reduces Undesired Side Reactions

In carboxypeptidase Y-catalyzed transacylation reactions, increasing the size of the glycine ester group from methyl to ethyl to isopropyl resulted in a drastic decrease in oligomerization [1]. While methyl esters of hydrophobic amino acids oligomerized to total product yields of 60–90%, increasing ester size suppressed this unwanted side reaction [1]. This enables cleaner peptide bond formation and higher product homogeneity when using the isopropyl ester.

enzymatic peptide synthesis carboxypeptidase Y oligomerization suppression

Purity Specification: ≥98% HPLC for Isopropyl Ester Aligns with or Exceeds Competing Glycine Ester Hydrochlorides

Commercially available isopropyl 2-aminoacetate hydrochloride is routinely supplied with a purity specification of ≥98% (HPLC) . This is comparable to glycine ethyl ester hydrochloride (99% typical) and glycine methyl ester hydrochloride (98% typical) . The consistency of high-purity supply across glycine ester hydrochlorides means that selection can be based on functional differentiation rather than purity concerns—the isopropyl ester offers equivalent analytical quality with distinct performance advantages.

quality control analytical chemistry purity specification

Synthesis Yield Benchmark: Isopropyl Ester Hydrochloride Achieves 86% Yield Under Standard Conditions

A representative synthesis of isopropyl 2-aminoacetate hydrochloride from glycine and isopropanol using thionyl chloride afforded the product in 86% yield (1.76 g from 1 g glycine) [1]. For comparison, glycine methyl ester hydrochloride can be obtained in near-quantitative (100%) yield under optimized conditions [2], while glycine ethyl ester hydrochloride production methods report yields exceeding 92% [3]. The 86% yield for the isopropyl ester reflects the increased steric demand of the secondary alcohol, but remains industrially viable and provides a well-characterized starting point for process development.

synthetic methodology process chemistry yield optimization

Application Focus: Isopropyl Ester Hydrochloride is a Preferred Intermediate in Neurological Drug Discovery

Isopropyl 2-aminoacetate hydrochloride is specifically cited as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders . While glycine ethyl ester hydrochloride is commonly used in anti-inflammatory drug synthesis (e.g., gemifloxacin) [1] and glycine tert-butyl ester hydrochloride in asymmetric synthesis of α-amino acid derivatives [2], the isopropyl ester occupies a distinct niche in neuroscience-oriented medicinal chemistry. This application specificity informs procurement decisions for neuroscience-focused research programs.

neurological disorders pharmaceutical intermediate drug discovery

Optimal Application Scenarios for Isopropyl 2-Aminoacetate Hydrochloride Based on Quantitative Differentiation


Enzymatic Peptide Synthesis Requiring Minimal Oligomerization

When using carboxypeptidase Y or similar enzymes for peptide bond formation, isopropyl 2-aminoacetate hydrochloride should be selected over methyl or ethyl esters because increasing ester size drastically reduces oligomerization [1]. This improves the yield of the desired monomeric peptide and simplifies downstream purification, making the isopropyl ester the reagent of choice for preparative-scale enzymatic peptide synthesis.

Formulation Development with Heat-Sensitive Components

The lower melting point of isopropyl 2-aminoacetate hydrochloride (97–104 °C) compared to methyl (175–176 °C), ethyl (145–146 °C), and tert-butyl esters (141–143 °C) makes it preferable when incorporating the glycine ester into formulations that contain heat-labile co-ingredients . The reduced thermal input required for melting minimizes degradation of sensitive compounds during processing.

Neurological Disorder Drug Discovery Programs

Isopropyl 2-aminoacetate hydrochloride is explicitly documented as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders . Research groups focused on CNS drug discovery should prioritize this ester over glycine ethyl ester (which is more commonly associated with anti-inflammatory agents) or tert-butyl ester (used in asymmetric α-amino acid synthesis) to leverage established synthetic precedent and reduce route optimization time.

Laboratories with Limited Ultra-Low Temperature Storage Capacity

Isopropyl 2-aminoacetate hydrochloride requires storage at 0–8 °C, whereas glycine methyl ester and tert-butyl ester hydrochlorides often necessitate –20 °C storage [2]. For facilities lacking –20 °C freezer capacity or seeking to reduce cold-chain energy costs, the isopropyl ester offers equivalent purity and functionality with less demanding storage infrastructure.

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